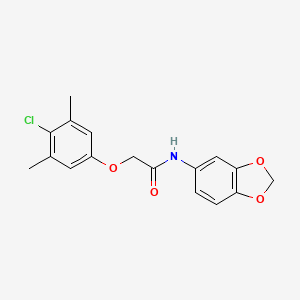

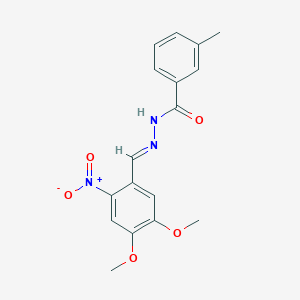

![molecular formula C19H23N5O B5577654 N-环己基-N-[(1-甲基-1H-吡唑-4-基)甲基]咪唑并[1,2-a]吡啶-6-甲酰胺](/img/structure/B5577654.png)

N-环己基-N-[(1-甲基-1H-吡唑-4-基)甲基]咪唑并[1,2-a]吡啶-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives involves multi-step chemical reactions that provide good to high yields under specific conditions. For instance, N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been successfully synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide in the presence of catalysts like N,N,N',N'-tetrabromobenzene-1,3-disulfonamide at room temperature under solvent-free conditions (Ghorbani-Vaghei & Amiri, 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives, including the compound , has been determined through various spectroscopic methods and crystallography. A detailed DFT study and X-ray diffraction analysis of a similar compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, revealed the molecular structure, indicating the consistency between the optimized DFT molecular structure and the single crystal X-ray diffraction data (Qin et al., 2019).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines engage in various chemical reactions, reflecting their reactivity and functional versatility. For example, they participate in aqueous syntheses without deliberate addition of catalysts, highlighting their potential in organic synthesis. Notably, imidazo[1,2-a]pyridines have been utilized in the "water-mediated" hydroamination and silver-catalyzed aminooxygenation reactions, showcasing their reactivity and the diverse methodologies that can be applied to their functionalization (Mohan et al., 2013).

科学研究应用

衍生物合成和催化

N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物: 研究表明,N-环己基-2-芳基(烷基)-咪唑并[1,2-a]吡啶-3-胺衍生物的合成收率良好至高。此工艺使用邻氨基吡啶、芳香族和脂肪族醛以及环己基异氰化物,在室温下无溶剂条件下由N,N,N',N'-四溴苯-1,3-二磺酰胺和聚(N-溴-N-乙基苯-1,3-二磺酰胺)作为催化剂促进 (Ghorbani‐Vaghei & Amiri, 2014).

药物发现和修饰策略

醛氧化酶(AO)介导的代谢减少: 在药物发现领域,已探索咪唑并[1,2-a]嘧啶体系的修饰,以减少醛氧化酶的快速代谢,这是某些化合物药理活性的挑战。研究表明,改变杂环或阻断反应位点是减轻AO介导氧化的有效策略,这对于提高药物稳定性和疗效至关重要 (Linton 等人,2011).

生物活性探索

抗溃疡剂: 已合成新的咪唑并[1,2-a]吡啶衍生物,因其具有作为抗分泌和细胞保护性抗溃疡剂的潜力。尽管并非所有化合物都表现出显着的抗分泌活性,但一些化合物在实验模型中表现出有希望的细胞保护特性,突出了咪唑并[1,2-a]吡啶衍生物在治疗溃疡性疾病中的治疗潜力 (Starrett 等人,1989).

方法学进步

“水介导”氢胺化和银催化的氨基氧合: 在没有任何故意添加催化剂的情况下,使用水作为溶剂合成了甲基咪唑并[1,2-a]吡啶。此方法代表了一种生成这些化合物的环保方法,并具有利用银催化的分子内氨基氧合在更常规条件下生成咪唑并[1,2-a]吡啶-3-甲醛的附加优点 (Mohan 等人,2013).

属性

IUPAC Name |

N-cyclohexyl-N-[(1-methylpyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-22-12-15(11-21-22)13-24(17-5-3-2-4-6-17)19(25)16-7-8-18-20-9-10-23(18)14-16/h7-12,14,17H,2-6,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJZJMVDBJJKPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN(C2CCCCC2)C(=O)C3=CN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

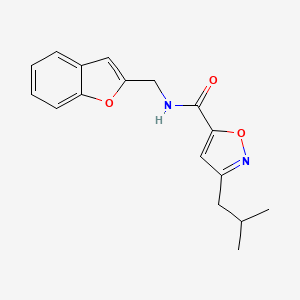

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

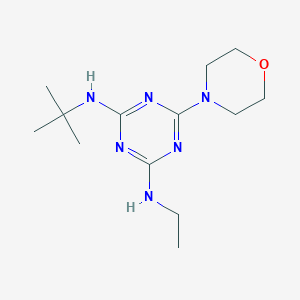

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

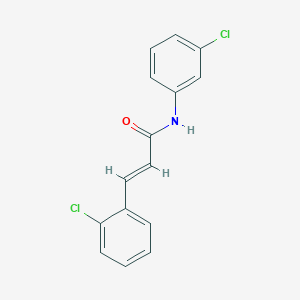

![3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![1-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B5577633.png)

![N-[(benzylamino)carbonyl]-4-chlorobenzamide](/img/structure/B5577645.png)

![N-methyl-4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5577647.png)

![2-[3-(methoxymethyl)-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5577662.png)

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)